2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone is a heterocyclic compound that features a unique fusion of triazole and benzimidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-benzimidazole core . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can leverage the microwave-mediated synthesis due to its efficiency and scalability. The reaction conditions, such as temperature and time, are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the triazole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole or benzimidazole rings .
Scientific Research Applications
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as a CDK2 inhibitor in cancer treatment.
Uniqueness
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone is unique due to its specific fusion of triazole and benzimidazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-16-15-19(10-14(21)18-8-4-5-9-18)12-6-2-3-7-13(12)20(15)17-11/h2-3,6-7H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBVSSMZPYPNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=N1)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.